6-acetyl-2-(3,5-dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-acetyl-2-(3,5-dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C11H7Cl2N3O3 and its molecular weight is 300.1. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Researchers have developed more convenient and efficient methodologies for synthesizing derivatives of 1,2,4-triazine-3,5(2H,4H)-dione, such as 4-Benzyl-1,2,4-triazin-3,5(2H,4H)-dione, characterized by various spectroscopic methods (Hwang et al., 2017).
Potential Antimicrobial and Antitumor Agents
- Fused 1,2,4-triazine derivatives synthesized from 1,2,4-triazine-3,5(2H,4H)-dione compounds have been initially screened for their antimicrobial and antitumor activity, indicating potential in therapeutic applications (Abd El-Moneim et al., 2015).
Visible-Light-Induced Oxyalkylation
- A novel synthesis method for 6-oxyalkylated 1,2,4-triazine-3,5(2H, 4H)-diones using visible-light-induced cross-dehydrogenative coupling has been developed, demonstrating a more sustainable approach with functional group tolerance (Tan et al., 2022).
Structure-Reactivity Relationships in Biological Systems
- New fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one have been synthesized and evaluated for their cytotoxic activities against human cancer cell lines. The study contributes to understanding the structure-activity relationship in medicinal chemistry (Abd El-All et al., 2016).
D-Amino Acid Oxidase Inhibition
- 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have been synthesized as inhibitors of d-amino acid oxidase (DAAO), a target in metabolic pathways. These derivatives showed potent inhibition capabilities, highlighting their potential for therapeutic use (Hin et al., 2015).
Photocatalysis and Organic Synthesis
- Research into the photochemical reactivity of 1,2,4-triazine-3,5-(2H)-dione derivatives offers insights into their potential application in organic synthesis, particularly in creating novel compounds through photocatalytic reactions (Hyatt & Swenton, 1972).
Properties
IUPAC Name |
6-acetyl-2-(3,5-dichlorophenyl)-1,2,4-triazine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O3/c1-5(17)9-10(18)14-11(19)16(15-9)8-3-6(12)2-7(13)4-8/h2-4H,1H3,(H,14,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSIQLKSSIWSEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(C(=O)NC1=O)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.